(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
CAS No.: 863239-59-2
Cat. No.: VC2882444
Molecular Formula: C27H42O4
Molecular Weight: 430.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863239-59-2 |
|---|---|
| Molecular Formula | C27H42O4 |
| Molecular Weight | 430.6 g/mol |
| IUPAC Name | methyl (4R)-4-[(3R,5R,6Z,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
| Standard InChI | InChI=1S/C27H42O4/c1-6-18-22-15-17(28)11-13-27(22,4)21-12-14-26(3)19(16(2)7-10-23(29)31-5)8-9-20(26)24(21)25(18)30/h6,16-17,19-22,24,28H,7-15H2,1-5H3/b18-6-/t16-,17-,19-,20+,21+,22+,24+,26-,27-/m1/s1 |
| Standard InChI Key | SXDZXAFUWCERDJ-CXHHNCLUSA-N |
| Isomeric SMILES | C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C)O |
| SMILES | CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OC)C)C)O |
| Canonical SMILES | CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OC)C)C)O |
Introduction
(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound with a specific stereochemistry. This compound belongs to the class of steroids, which are known for their diverse biological activities. The compound's structure includes a cyclopenta[a]phenanthrene core with several functional groups, including an ethylidene group, a hydroxyl group, and a ketone group.
Synonyms and Related Compounds
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This compound is closely related to other steroid derivatives, such as (R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate, which differs only in the configuration of the ethylidene group (E vs. Z) .
Synthesis and Preparation
The synthesis of such complex steroid compounds typically involves multi-step reactions, including asymmetric synthesis techniques to establish the correct stereochemistry. The starting materials often include simpler steroid precursors that are modified through various chemical transformations.
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